2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one
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Overview
Description
2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno[3,2-d][1,3]oxazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid . The reaction conditions often include refluxing the mixture in ethanol to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one include:
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in their aromatic substituents.
Quinazolinones: These compounds have a similar heterocyclic core and exhibit comparable biological activities.
Thiazolidinones: These compounds also contain sulfur and nitrogen in their ring structure and are known for their antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
2-(4-methylphenyl)thieno[3,2-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(15)16-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOAUTCNEOWPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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